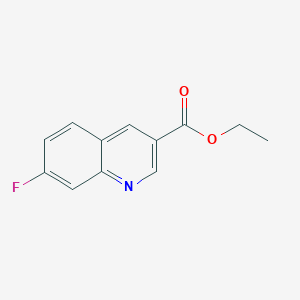

Ethyl 7-fluoroquinoline-3-carboxylate

Description

Significance of the Quinolone Scaffold in Medicinal Chemistry and Organic Synthesis

The quinolone framework is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular scaffolds that can provide ligands for diverse biological receptors. acs.org Quinolone derivatives have demonstrated a vast array of pharmacological activities, making them a cornerstone of drug discovery and development. mdpi.com Initially identified for their potent antibacterial properties, the applications of quinolones have expanded significantly to include anticancer, antimalarial, antiviral, anti-inflammatory, and anti-HIV agents. mdpi.combenthamdirect.comdntb.gov.uaresearchgate.netresearchgate.netnih.gov

The 4-quinolone-3-carboxylic acid motif, in particular, is a crucial pharmacophore responsible for the antibacterial activity of many clinically used drugs. researchgate.netnih.govmdpi.com The carbonyl group at the C-4 position and the carboxylic acid at the C-3 position are essential for binding to bacterial enzymes like DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and leading to bacterial cell death. mdpi.comnbinno.com

Beyond medicine, the quinoline (B57606) core is a valuable synthon for developing novel materials. acs.org These structures are used to prepare nanostructures and polymers that exhibit enhanced electronic, optoelectronic, or non-linear optical properties, highlighting their versatility in both materials science and organic synthesis. acs.org

Historical Context and Evolution of Fluoroquinoline Derivatives

The history of quinolone antibacterials began with the discovery of nalidixic acid in 1962, the first-generation quinolone. infectweb.comresearchgate.netoup.comacs.org While effective, its use was primarily limited to treating urinary tract infections caused by Gram-negative bacteria. infectweb.comresearchgate.net A paradigm shift occurred in the 1970s and early 1980s with the introduction of a fluorine atom onto the quinolone ring, typically at the C-6 position. infectweb.comacs.orgnih.gov This innovation led to the development of the fluoroquinolones, a second generation of drugs with dramatically enhanced potency and a broader spectrum of activity. acs.org

Norfloxacin was the first of these 6-fluoroquinolones, and its discovery paved the way for highly successful agents like ciprofloxacin. acs.orgnih.gov These compounds showed improved activity against Gram-negative species, including Pseudomonas aeruginosa, and also covered a range of Gram-positive and atypical pathogens. oup.comnih.gov

Subsequent research focused on modifying the core structure and its substituents to further refine the pharmacological profile. This led to newer generations of fluoroquinolones, such as levofloxacin (B1675101) and moxifloxacin, which possess even greater activity against Gram-positive bacteria (especially Streptococcus pneumoniae) and anaerobes, along with improved pharmacokinetic properties that allow for more convenient dosing schedules. infectweb.comnih.gov This evolution demonstrates how systematic structural modifications have transformed a narrow-spectrum agent into a class of broad-spectrum antibiotics vital to modern medicine. oup.com

Key Milestones in the Development of (Fluoro)quinolones

| Year/Era | Milestone | Significance |

| 1962 | Discovery of Nalidixic Acid | The first clinically used quinolone antibacterial agent. infectweb.comoup.com |

| 1970s | Introduction of Flumequine | The first monofluoroquinolone, indicating that fluorine substitution could improve activity. oup.com |

| Early 1980s | Development of Norfloxacin & Ciprofloxacin | Introduction of the 6-fluoro group dramatically broadened the antibacterial spectrum and potency. acs.orgnih.gov |

| Late 1980s-1990s | Emergence of Newer Fluoroquinolones (e.g., Levofloxacin, Moxifloxacin) | Enhanced activity against Gram-positive bacteria and anaerobes, with improved pharmacokinetics. infectweb.comnih.gov |

| Present | Ongoing Research | Focus on overcoming bacterial resistance and expanding therapeutic applications to areas like oncology. researchgate.netnih.gov |

Rationale for Investigating Ethyl 7-fluoroquinoline-3-carboxylate: Structural Features and Potential Applications

The investigation of this compound is predicated on the strategic combination of its structural components, each contributing to its potential as a synthetic intermediate for pharmacologically active compounds.

The Quinolone-3-Carboxylate Core: This fundamental scaffold is a well-established pharmacophore. The ethyl ester at the C-3 position is a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, a key feature for antibacterial activity, or converted into various amides and other derivatives to explore different biological targets. researchgate.netnih.govrsc.orgnih.gov

The 7-Fluoro Substituent: The position of the fluorine atom on the quinoline ring significantly influences the compound's properties. While 6-fluoro substitution is most common in established antibiotics, modifications at other positions, including C-7 and C-8, are a key area of modern research. acs.org Fluorine substitution is known to enhance metabolic stability, binding affinity to target enzymes, and membrane permeability. nbinno.com Specifically, a trifluoromethyl group (CF₃) at the C-7 position has been shown to improve lipophilicity, which can aid in cell penetration. ossila.com By extension, the 7-fluoro group is investigated for its potential to modulate the electronic properties and biological activity of the quinoline scaffold.

The primary application of this compound is as a key intermediate. It serves as a starting material for the synthesis of novel fluoroquinolone derivatives. researchgate.net Researchers can modify the ester group and introduce various substituents at other positions on the quinoline ring to create libraries of new compounds for screening against a wide range of biological targets, including bacteria, viruses, and cancer cell lines. nih.govnih.gov

Overview of Academic Research Methodologies Applied to Quinolone-3-carboxylates

The study of quinolone-3-carboxylates involves a well-defined set of synthetic, analytical, and biological evaluation techniques.

Synthetic Methodologies: The synthesis of ethyl quinoline-3-carboxylate derivatives is most commonly achieved through well-established named reactions in organic chemistry.

Gould-Jacobs Reaction: This is a widely used and effective method for preparing 4-hydroxyquinoline-3-carboxylates. wikiwand.comiipseries.orgdrugfuture.com The reaction involves the condensation of a substituted aniline (B41778) (in this case, 3-fluoroaniline) with diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced cyclization. mdpi.comwikiwand.comwikipedia.org Modern protocols often employ microwave irradiation to increase reaction rates and improve yields. rsc.orgablelab.eu

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester. quimicaorganica.orgwikipedia.orgscribd.com Depending on the reaction conditions (e.g., temperature), it can yield either 4-quinolones or 2-quinolones. wikipedia.orgyoutube.com

Friedländer Annulation: This reaction provides a direct route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone). acs.orgnih.govwikipedia.orgorganic-chemistry.org It is often catalyzed by acids or bases. acs.orgwikipedia.org

Comparison of Major Quinolone Synthesis Routes

| Reaction | Starting Materials | Key Feature |

| Gould-Jacobs | Aniline derivative + Diethyl ethoxymethylenemalonate | Forms a 4-hydroxyquinoline-3-carboxylate intermediate. wikiwand.comwikipedia.org |

| Conrad-Limpach | Aniline derivative + β-ketoester | Condensation followed by thermal cyclization to form 4-hydroxyquinolines. wikipedia.orgscribd.com |

| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde + Methylene ketone | A direct condensation and cyclization to form the quinoline ring. acs.orgwikipedia.org |

Analytical and Characterization Techniques: Once synthesized, the purity and structure of the compounds are confirmed using standard analytical methods. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), is used to assess the purity of the product and confirm its molecular weight. ablelab.eu Structural elucidation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and other spectroscopic techniques. acs.org

Biological Evaluation: Research into new quinolone derivatives necessitates extensive biological testing. For potential antibiotics, this includes determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains to quantify their potency. For anticancer research, compounds are tested for their cytotoxic effects on various cancer cell lines. nih.gov To understand the mechanism of action, molecular docking studies are frequently employed to simulate the binding of the quinolone derivative to its biological target, such as DNA gyrase or topoisomerase. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMLJKYHBJTLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573653 | |

| Record name | Ethyl 7-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352521-50-7 | |

| Record name | Ethyl 7-fluoro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352521-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Ethyl 7 Fluoroquinoline 3 Carboxylate

Gould-Jacobs Reaction Pathways for Quinolone-3-carboxylate Synthesis

The Gould-Jacobs reaction is a cornerstone in the synthesis of the quinoline (B57606) core structure. wikipedia.org This classical method provides a reliable route to 4-hydroxyquinoline-3-carboxylate esters, which are direct precursors to the target molecule. The reaction typically proceeds in two main stages: the initial condensation of an aniline (B41778) derivative with a malonic ester derivative, followed by a high-temperature thermal cyclization. wikipedia.orgpreprints.org

The synthesis of ethyl 7-fluoroquinoline-3-carboxylate via the Gould-Jacobs pathway begins with the selection of appropriate precursors. The regiochemistry of the final product is determined by the substitution pattern of the initial aniline. To achieve the 7-fluoro substitution, 3-fluoroaniline (B1664137) is the required starting material. lookchem.com

The general reaction sequence is as follows:

Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline's amino group onto the malonate derivative, leading to the substitution of the ethoxy group and the formation of an intermediate, ethyl 3-((3-fluorophenyl)amino)acrylate. wikipedia.orglookchem.com This reaction is typically conducted at a moderately elevated temperature, around 100°C, and the removal of the ethanol (B145695) byproduct helps to drive the reaction to completion, improving yields. lookchem.com

Thermal Cyclization: The crucial step is the high-temperature intramolecular cyclization of the acrylate (B77674) intermediate. This electrocyclic reaction forms the quinoline ring system. This process requires significant thermal energy, often involving refluxing in a high-boiling point solvent like diphenyl ether at temperatures around 250°C. lookchem.com This cyclization yields the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate. The "4-hydroxy" designation is tautomeric with the more stable "4-oxo" form. wikipedia.org

Subsequent steps to arrive at the final titled compound would involve the removal of the 4-hydroxy/oxo group, a transformation not detailed within the primary Gould-Jacobs sequence but a necessary downstream modification.

Optimizing the Gould-Jacobs reaction is critical for improving yield, purity, and reaction time. Key parameters for optimization include temperature, reaction time, and the use of catalysts or alternative energy sources.

High temperatures are essential for the thermal cyclization step. ablelab.eu Studies have shown that conventional heating in diphenyl ether at 250°C is effective, though it requires harsh conditions. lookchem.com Alternative heating methods, such as microwave irradiation, have been explored to accelerate the reaction. Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields by reaching high temperatures rapidly and efficiently. ablelab.eu

The table below illustrates a comparison of reaction conditions for a model Gould-Jacobs reaction, highlighting the benefits of higher temperatures.

| Entry | Temperature (°C) | Time (min) | Heating Method | Isolated Yield (%) |

| 1 | 250 | 5 | Microwave | 36 |

| 2 | 250 | 10 | Microwave | 40 |

| 3 | 300 | 5 | Microwave | 47 |

This interactive table is based on data for a general Gould-Jacobs reaction, demonstrating the impact of temperature and time on product yield. ablelab.eu

Alternative and Green Synthetic Strategies for Fluoroquinoline-3-carboxylates

Conventional synthetic methods for fluoroquinolones often involve hazardous solvents, high temperatures, and expensive reagents, which are undesirable from both an environmental and economic perspective. sruc.ac.uksruc.ac.uk This has spurred the development of green synthetic strategies that focus on milder conditions, recyclable catalysts, and environmentally benign solvents like water. bohrium.comijbpas.com

Key green approaches include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields by enabling rapid, uniform heating to high temperatures. sruc.ac.ukijbpas.com

Use of Recyclable Catalysts: Novel catalysts are being employed to facilitate key reaction steps, such as amination, under greener conditions. These catalysts are often designed to be easily recovered and reused over multiple cycles. sruc.ac.ukbohrium.com

Water as a Solvent: Replacing volatile and toxic organic solvents with water is a primary goal of green chemistry. Several procedures have been developed for synthesizing fluoroquinolone derivatives in refluxing water. scielo.org.mx

The table below summarizes various green catalysts used in the synthesis of fluoroquinolone derivatives.

| Catalyst | Reaction | Solvent | Key Advantages |

| Zirconia Sulfuric Acid (ZrSA) Nanoparticle | Direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids | Water | High catalytic activity, works in water. sruc.ac.uk |

| Nano-Fe3O4@ZrO2-SO3H (n-FZSA) | Direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids | Water | Magnetic catalyst, easy recovery and reuse. sruc.ac.uk |

| Isopolyoxomolybdate {Mo132} | Direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids | Water | High yields, short reaction times, recyclable. scielo.org.mx |

This interactive table showcases examples of green catalysts and their applications in fluoroquinolone synthesis.

These green methodologies offer significant advantages by minimizing waste, reducing energy consumption, and avoiding hazardous materials, aligning with the principles of sustainable chemical manufacturing. sruc.ac.ukijbpas.com

Regioselective Fluorination Techniques in Quinolone Synthesis

The precise placement of a fluorine atom on the quinoline ring is critical for its biological function. In the synthesis of this compound, the fluorine must be introduced at the C-7 position. The most straightforward and common strategy to achieve this regioselectivity is not by direct fluorination of the quinoline ring system itself, but by using a precursor that already contains fluorine at the desired position. lookchem.com

The primary method involves starting the Gould-Jacobs synthesis with a regiochemically defined fluoroaniline. For the target compound, 3-fluoroaniline is the key precursor. The cyclization of the intermediate derived from 3-fluoroaniline and diethyl ethoxymethylenemalonate leads exclusively to the 7-fluoroquinoline (B188112) product. lookchem.com This substrate-controlled approach is highly efficient and avoids the formation of unwanted isomers that would arise from direct fluorination of an unsubstituted quinoline.

While direct C-H fluorination is an active area of research, achieving high regioselectivity on complex heterocyclic systems like quinoline remains a significant challenge. Modern fluorination methods often rely on transition metal catalysis or directing groups to guide the fluorinating agent to a specific site. numberanalytics.com However, for the synthesis of this specific compound, the use of a pre-fluorinated starting material is the most practical and established technique. lookchem.com

Industrial Scale-Up Considerations and Process Optimization for this compound Production

Translating the laboratory synthesis of this compound to an industrial scale introduces several critical considerations related to cost, safety, efficiency, and environmental impact.

Reaction Conditions: The high-temperature (250°C) cyclization step of the Gould-Jacobs reaction presents a major challenge for scale-up. lookchem.com It requires specialized high-temperature reactors and significant energy input, increasing operational costs. The use of a high-boiling solvent like diphenyl ether poses issues related to product separation, solvent recovery, and potential thermal decomposition. lookchem.com

Reagent Cost and Availability: The cost and large-scale availability of starting materials, such as 3-fluoroaniline and diethyl ethoxymethylenemalonate, are crucial economic factors.

Process Safety: Operating at high temperatures and pressures (if using sealed systems like microwave reactors) requires stringent safety protocols to manage risks. The toxicity and handling requirements of all chemicals and solvents must be carefully evaluated.

Waste Management and Sustainability: A key goal in process optimization is to minimize waste and environmental impact. This involves maximizing yield, reducing the number of synthetic steps, and using recyclable materials. Green chemistry principles are paramount for industrial applications, favoring the use of non-toxic solvents like water and recoverable catalysts over stoichiometric reagents. sruc.ac.ukscielo.org.mx The development of catalytic, lower-temperature cyclization methods would represent a significant advance for industrial production.

Ultimately, an ideal industrial process would be a continuous flow process rather than a batch process, offering better control over reaction parameters, improved safety, and higher throughput.

Computational Chemistry and Advanced Spectroscopic Characterization of Ethyl 7 Fluoroquinoline 3 Carboxylate

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinolone Core

The quinoline (B57606) ring system of Ethyl 7-fluoroquinoline-3-carboxylate is susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is dictated by the electronic nature of the existing substituents.

The fluorine at C-7 is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution.

Halogen Exchange: While the fluorine at C-7 is the primary focus, related quinoline structures demonstrate the principle of halogen exchange. For example, in compounds like ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, the chlorine atom can be displaced by other nucleophiles. orientjchem.org This principle is applicable to the 7-fluoro position, allowing for its replacement with other halogens or functional groups, thereby modulating the compound's biological activity and pharmacokinetic profile.

Amidation Reactions: A key derivatization strategy involves the displacement of the C-7 halogen with various amines to form aminated quinolones. This is a common and critical step in the synthesis of many potent fluoroquinolone antibacterials. For instance, a multistep synthesis can lead to the formation of an azide (B81097) at the C-7 position, which is then reduced to an amine. nih.gov This amine can subsequently be acylated to form a variety of amide derivatives. nih.gov The introduction of cyclic amines, such as piperazine (B1678402) and its derivatives, at the C-7 position is a well-established strategy for enhancing antibacterial potency and spectrum. nih.govgoogle.com

Table 1: Examples of Nucleophilic Substitution Reactions at C-7 of Fluoroquinolone Scaffolds

| Starting Material Containing C-7 Halogen | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | Piperazine | Norfloxacin | Nucleophilic Aromatic Substitution | google.com |

| Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | Various secondary amines | N-1 substituted quinolone derivatives | Nucleophilic Aromatic Substitution | researchgate.net |

| Fluoroquinolone with C-7 halogen | Nitrogen heterocyclic amines | C-7 substituted fluoroquinolone conjugates | Nucleophilic Aromatic Substitution | nih.gov |

| Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | N-1 position (R) (e.g., P-toluenesulphonyl chloride) | N-1 substituted derivatives | Nucleophilic Substitution | orientjchem.org |

Modifications at the Carboxylate Ester Functionality (C-3)

The ethyl carboxylate group at the C-3 position is another key site for chemical modification, offering a gateway to a variety of derivatives with altered properties. nih.gov This position, along with the 4-oxo group, is considered essential for binding to DNA gyrase. mdpi.com

The ethyl ester at C-3 can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. doubtnut.com This transformation is a fundamental step in the synthesis of many clinically significant fluoroquinolones, as the free carboxylic acid is often crucial for antibacterial activity. The resulting 7-fluoroquinoline-3-carboxylic acid can then serve as a precursor for further derivatization.

Beyond hydrolysis, the C-3 ester can undergo transesterification with different alcohols to produce a range of ester analogues. More significantly, it can be converted into amides by reacting with various amines. This amidation can be achieved after initial hydrolysis to the carboxylic acid, followed by coupling with an amine, or in some cases, directly from the ester. These modifications can influence the compound's solubility, cell permeability, and interaction with biological targets.

Table 2: Reactions at the C-3 Carboxylate Functionality

| Starting Material | Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Hydrolysis | Acid or Base | 7-Fluoroquinoline-3-carboxylic acid | doubtnut.com |

| Ethyl 4-chloro-7-iodoquinoline-3-carboxylate | Synthesis | Not specified | Ethyl 4-chloro-7-iodoquinoline-3-carboxylate | researchgate.net |

| 1-alkyl-6,7-dihalo-4-oxo-quinoline-3-carboxylic acids | Nitration of carboxyl group | Chitosan-supported Cu nanoparticles | Nitro derivative | nih.gov |

Conjugation and Hybridization Strategies for Advanced Fluoroquinoline Derivatives

To enhance the therapeutic potential and overcome challenges like drug resistance, this compound and its derivatives are often used in conjugation and hybridization strategies. This involves linking the fluoroquinolone scaffold to other pharmacologically active molecules.

These hybrid molecules can exhibit dual modes of action or improved pharmacokinetic profiles. For instance, fluoroquinolones have been conjugated with other antimicrobial agents, peptides, and various heterocyclic moieties. nih.gov The C-3 carboxylic acid is a common attachment point for creating these conjugates, often through the formation of amide or ester linkages. nih.gov For example, the carboxylic group of levofloxacin (B1675101) has been conjugated with the amine group of a lysine (B10760008) side chain in a peptide. nih.gov Similarly, the C-7 position is a prime site for introducing other bioactive fragments, leading to hybrid compounds with potentially synergistic effects. nih.govnih.gov

Click Chemistry Applications in Fluoroquinolone Conjugation

Click chemistry refers to a class of chemical reactions that are rapid, efficient, and highly selective, often proceeding with high yields and minimal byproducts. wikipedia.orgorganic-chemistry.org This methodology has become a powerful tool in medicinal chemistry for joining different molecular building blocks, including the conjugation of pharmacophores to create hybrid molecules. nih.gov One of the most prominent examples of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two different molecular fragments. organic-chemistry.orgnih.gov

In the context of fluoroquinolones, click chemistry provides a modular approach to synthesize novel conjugates with diverse functionalities. The core structure of this compound can be chemically modified to incorporate either an azide or a terminal alkyne group. This functionalized quinolone then serves as a building block, ready to be "clicked" onto another molecule possessing the complementary reactive group (an alkyne or azide, respectively). This strategy is widely used to link the fluoroquinolone scaffold to other bioactive molecules, peptides, or polymeric carriers. nih.gov The resulting triazole linker is not just a passive spacer; its chemical stability and ability to form hydrogen bonds can positively influence the pharmacological profile of the final conjugate. nih.gov The application of click chemistry allows for the creation of large libraries of fluoroquinolone derivatives for screening, accelerating the discovery of new therapeutic agents. organic-chemistry.org

Synthesis of Triazole-Tethered Fluoroquinolone Analogues

The synthesis of triazole-tethered fluoroquinolone analogues is a prime example of the practical application of click chemistry in drug design. nih.govrsc.org This strategy typically involves a multi-step process that begins with a fluoroquinolone core, such as a derivative of this compound. The goal is to create a hybrid molecule where the fluoroquinolone part is connected to another chemical entity through a stable 1,2,3-triazole ring. nih.govnih.gov

The general synthetic route involves preparing a fluoroquinolone intermediate bearing either an azide or an alkyne functionality. For instance, the C-7 position of the quinolone ring is a common site for modification. A chloro or fluoro substituent at this position can be displaced by sodium azide to introduce the azide group. nih.gov Alternatively, the carboxyl group at the C-3 position can be modified through a series of reactions to introduce a linker terminating in an alkyne or azide. nih.gov This functionalized fluoroquinolone is then reacted with a second molecule containing the corresponding alkyne or azide group in a CuAAC reaction. organic-chemistry.orgnih.gov This reaction reliably and efficiently forges the triazole ring, yielding the desired tethered analogue. nih.gov This modular approach has been successfully used to synthesize series of novel bis-fluoroquinolones and other hybrids for biological evaluation. nih.govrsc.orgrsc.org

Table 1: General Synthetic Steps for Triazole-Tethered Fluoroquinolones

| Step | Description | Starting Material Example | Reagents/Conditions | Resulting Intermediate/Product |

|---|---|---|---|---|

| 1 | Cyclization | Diethyl(ethoxymethylene) malonate and a substituted aniline (B41778) | High temperature (e.g., 250°C in diphenyl ether) | Ethyl 7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylate nih.gov |

| 2 | N-Alkylation | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Alkyl halide (e.g., Ethyl bromide), K₂CO₃, DMF | N-1 ethyl-substituted quinolone nih.gov |

| 3 | Azide Introduction | 7-chloro or 7-fluoro quinolone derivative | Sodium azide (NaN₃) | 7-azidoquinolone derivative nih.gov |

| 4 | Click Reaction (CuAAC) | Azido-quinolone and a terminal alkyne-containing molecule | Copper(I) catalyst (e.g., CuI/DIPEA) | 1,2,3-Triazole-tethered fluoroquinolone conjugate organic-chemistry.orgnih.gov |

Oxidative and Reductive Transformations of the Quinolone System

The quinolone ring system, the core of this compound, can undergo various oxidative and reductive transformations, although it is generally considered a stable scaffold. nih.gov The specific reactions and their outcomes depend on the reagents used and the substituents present on the ring.

Oxidative Transformations: Oxidation of the fluoroquinolone system can be used to introduce new functional groups. Studies on the environmental fate of fluoroquinolones have shown that strong oxidizing agents like manganese oxide (δ-MnO₂) can react with these compounds. nih.govresearchgate.net However, these studies indicate that the quinolone ring itself is relatively resistant to oxidation. Instead, oxidative reactions primarily target more susceptible functional groups attached to the ring, such as a piperazine moiety, which is common in many antibiotic fluoroquinolones but absent in the parent this compound. nih.gov For the specified compound, oxidation would likely require harsh conditions and could potentially target the ethyl ester group or the quinoline nitrogen, though the core heterocyclic structure tends to be stable. nih.gov

Reductive Transformations: Reduction reactions are commonly employed to add hydrogen or remove oxygen. In the context of derivatizing the quinolone system, reduction is a key step for converting certain functional groups. For example, if an azide group is introduced at the C-7 position (a common strategy for further functionalization), it can be selectively reduced to a primary amine. nih.gov This transformation is typically achieved under mild conditions using reagents like zinc powder in the presence of ammonium (B1175870) chloride. nih.gov This resulting amine then serves as a versatile handle for introducing a wide variety of substituents through amide bond formation or other coupling reactions. The core 4-oxo group of the quinolone can also be a target for reduction, although this would significantly alter the fundamental structure and properties of the fluoroquinolone class.

Table 2: Examples of Reagents for Quinolone Transformations

| Transformation | Reagent(s) | Functional Group Targeted | Resulting Group | Reference |

|---|---|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | General oxidation | Introduction of oxygen-containing groups | |

| Oxidation | Manganese Oxide (δ-MnO₂) | Piperazine moiety (if present) | Dealkylation and hydroxylation products | nih.gov |

| Reduction | Zinc (Zn), Ammonium chloride (NH₄Cl) | Azide (-N₃) | Amine (-NH₂) | nih.gov |

Oxidative and Reductive Transformations of the Quinolone System

The quinolone core of this compound is a versatile platform for chemical modifications through both oxidative and reductive processes. These transformations can alter the electronic and steric properties of the molecule, leading to the generation of a diverse array of derivatives.

Oxidative Transformations

The oxidation of the quinoline system in compounds structurally related to this compound can proceed through several pathways, primarily involving the nitrogen atom of the quinoline ring and the electron-rich aromatic system.

One common oxidative transformation is N-oxidation . The nitrogen atom in the quinoline ring can be oxidized to form the corresponding N-oxide. This reaction is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. preprints.org For instance, the oxidation of 4,7-dichloroquinoline (B193633) with m-CPBA in chloroform (B151607) at room temperature yields the corresponding N-oxide in good yield. preprints.org This transformation introduces a new reactive center into the molecule, which can be utilized for further functionalization.

While direct hydroxylation of the quinoline ring of this compound is not extensively documented, studies on similar fluoroquinolone structures suggest that oxidative degradation can lead to hydroxylated products. organic-chemistry.org Advanced oxidation processes have been shown to generate hydroxylated and dealkylated products in other fluoroquinolones, although these reactions often target more reactive sites like a piperazine ring, which is absent in the title compound. organic-chemistry.org The oxidation of fluoroquinolones by manganese oxide has also been shown to result in dealkylation and hydroxylation, primarily at the piperazine moiety, leaving the quinolone ring largely intact. mdpi.com

Reductive Transformations

The quinolone ring system of this compound is amenable to various reductive transformations, which can lead to the formation of dihydro- and tetrahydroquinoline derivatives. These reduced congeners can exhibit significantly different biological activities compared to the parent quinolone.

Catalytic hydrogenation is a common method for the complete reduction of the quinoline ring. For example, the hydrogenation of quinoline derivatives over a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas can yield the corresponding 1,2,3,4-tetrahydroquinoline. google.com A patent describes the hydrogenation of a 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester to the corresponding 5-amino compound, demonstrating the reduction of a nitro group without affecting the quinolone core under these conditions. google.com

The partial reduction of quinolines to 1,2-dihydroquinolines can be achieved using specific catalytic systems. For instance, a cobalt-amido cooperative catalyst has been reported for the selective transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the reductant at room temperature. chemistrysteps.com This method offers a high degree of chemoselectivity, avoiding over-reduction to the tetrahydroquinoline. chemistrysteps.com

Furthermore, specific functional groups on the quinoline ring can be selectively reduced. A notable example is the reduction of a 7-azido group to a 7-amino group on a similar fluoroquinolone scaffold, which can be accomplished photochemically using a CuI catalyst. google.com This demonstrates the feasibility of targeted reductions on the quinoline core without altering the ester functionality.

The following table summarizes the key oxidative and reductive transformations applicable to the quinolone system of this compound and related compounds.

| Transformation Type | Reagents and Conditions | Product Type | Reference |

| Oxidation | |||

| N-Oxidation | m-CPBA, CHCl₃, room temperature | N-Oxide | preprints.org |

| H₂O₂, Acetic Acid, 70°C | N-Oxide | preprints.org | |

| Reduction | |||

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol (B145695), room temperature | 1,2,3,4-Tetrahydroquinoline | google.com |

| Transfer Hydrogenation | H₃N·BH₃, Cobalt-amido catalyst, room temperature | 1,2-Dihydroquinoline | chemistrysteps.com |

| Azide Reduction | CuI, photochemical | Amine | google.com |

These oxidative and reductive transformations highlight the chemical versatility of the quinolone scaffold in this compound, providing avenues for the synthesis of novel derivatives with potentially enhanced or modified biological properties.

Q & A

Q. What are the primary synthetic routes for Ethyl 7-fluoroquinoline-3-carboxylate, and how are reaction conditions optimized?

this compound is synthesized via the Gould-Jacobs reaction, starting from 3-chloro-4-fluoroaniline. Microwave-assisted conditions (120–150°C, 30–60 minutes) with aluminum metal as a catalyst improve reaction efficiency and yield compared to conventional heating . Key steps include cyclization, esterification, and halogenation. Optimization involves adjusting microwave power, solvent polarity (e.g., DMF or ethanol), and catalyst loading to minimize side products like decarboxylated impurities .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Essential techniques include:

- 1H/13C NMR : Assigns proton environments (e.g., quinoline ring protons at δ 8.2–8.5 ppm) and confirms ester/fluoro group positions .

- Mass Spectrometry (MS) : Validates molecular weight (m/z 269.66 for C12H9ClFNO3) and fragmentation patterns .

- X-ray crystallography : Resolves intermolecular interactions (e.g., C–H···O and C–H···Cl hydrogen bonds) influencing crystal packing .

- Elemental analysis : Confirms purity (>95%) and stoichiometry .

Q. How is this compound utilized as an intermediate in antibiotic synthesis?

It serves as a precursor for fluoroquinolone antibiotics like Prulifloxacin. Modifications include:

- N-Propargylation : Introduces alkyne groups for click chemistry with azides under Sharpless conditions to form triazole derivatives .

- Piperazine condensation : Substitutes the 7-chloro group with amines to enhance antimicrobial activity .

Advanced Research Questions

Q. How can regioselectivity challenges during ethylation or halogenation be addressed?

Regioselectivity in ethylation is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor substitution at the 1-position over the 8-position .

- Temperature : Lower temperatures (0–5°C) reduce kinetic by-products.

- Catalysts : Aluminum or palladium catalysts direct functionalization to electron-deficient quinoline sites .

Q. Table 1: Impact of Reaction Conditions on Regioselectivity

| Condition | Product Ratio (1-position:8-position) | Yield (%) |

|---|---|---|

| DMF, 25°C, no catalyst | 3:1 | 65 |

| Ethanol, 0°C, Al catalyst | 8:1 | 82 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.